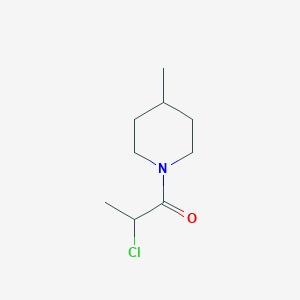
2-Acetamidoethyl dihydrogen phosphate
Overview
Description
2-Acetamidoethyl dihydrogen phosphate is a chemical compound with the molecular formula C4H10NO5P . It has an average mass of 183.100 Da and a monoisotopic mass of 183.029663 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of one central phosphorus atom surrounded by four oxygen atoms in a tetrahedral arrangement .Physical and Chemical Properties Analysis
This compound is a phospholipid metabolite . Its physical and chemical properties are largely determined by its molecular structure and the nature of its constituent atoms .Scientific Research Applications
Synthesis and Anion Binding
Synthesis and Study of New Macrocycles : A novel 2,6-diamidopyridinedipyrromethane hybrid macrocycle was synthesized, demonstrating high selectivity for dihydrogen phosphate and hydrogen sulfate over nitrate, suggesting potential applications in nuclear waste remediation for the selective removal of hydrogensulfate from nitrate-rich waste mixtures (Sessler et al., 2004).
Fluorescent Sensors for Dihydrogen Phosphate : Advances in the development of dihydrogen phosphate (H2PO4−) fluorescent sensors based on organic scaffolds have shown significant potential for sensitive and selective detection of H2PO4− in various scientific fields, including supramolecular chemistry and life sciences (Zhang et al., 2014).
Catalysis and Synthesis Applications
One-Pot Synthesis of Imidazoles : Sodium dihydrogen phosphate efficiently catalyzes a four-component condensation reaction under solvent-free conditions, offering a rapid and high-yield route to tetra-substituted imidazoles, demonstrating the utility of dihydrogen phosphate in organic synthesis (Karimi-Jaberi & Barekat, 2010).
Analytical and Biochemical Studies
Density Measurements of Potassium Phosphate Buffer : The densities of potassium phosphate buffers were measured across various temperatures, providing valuable data for experiments characterizing the binding of drugs and hormones, highlighting the importance of accurate buffer density in biochemical assays (Schiel & Hage, 2005).
Discovery of Linear Anion Receptors : Using dynamic combinatorial chemistry, a series of linear hydrazone-based receptors capable of binding multiple dihydrogen phosphate ions were discovered, showcasing the innovative approaches in receptor synthesis and anion binding studies (Beeren & Sanders, 2011).
Mechanism of Action
Future Directions
Research into phosphorus compounds, including 2-Acetamidoethyl dihydrogen phosphate, continues to be an active area of study. For instance, a recent study found that plasma concentrations of this compound could potentially serve as a biomarker for early-stage Alzheimer’s disease . Another study explored the antitumor and antiproliferative effects of this compound .
Properties
IUPAC Name |
2-acetamidoethyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO5P/c1-4(6)5-2-3-10-11(7,8)9/h2-3H2,1H3,(H,5,6)(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEMVQDOWZKLLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOP(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B3038664.png)

![4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B3038667.png)

![4-benzyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3038671.png)
![3-{4-[(3,4-dichlorobenzyl)oxy]-3-nitrophenyl}acrylic acid](/img/structure/B3038672.png)



![4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B3038678.png)

![(4-Aminophenyl)[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B3038680.png)

![2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B3038684.png)
